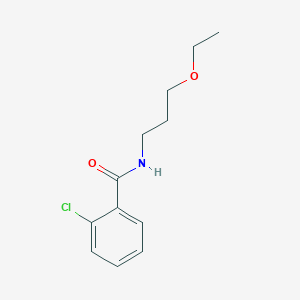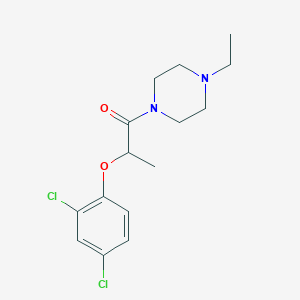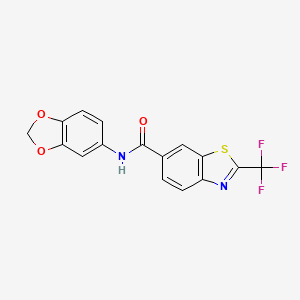
2-chloro-N-(3-ethoxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-ethoxypropyl)benzamide is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.72 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
準備方法
The synthesis of 2-chloro-N-(3-ethoxypropyl)benzamide can be achieved through several methods. One common synthetic route involves the condensation of 2-chlorobenzoyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反応の分析
2-chloro-N-(3-ethoxypropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the benzamide can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethoxypropyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-chloro-N-(3-ethoxypropyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
作用機序
The mechanism of action of 2-chloro-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the benzamide moiety play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The ethoxypropyl side chain may also contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
2-chloro-N-(3-ethoxypropyl)benzamide can be compared with other benzamide derivatives, such as:
2-chloro-N-(2-methoxyethyl)benzamide: Similar in structure but with a different alkyl side chain, which may affect its chemical reactivity and biological activity.
2-chloro-N-(3-methoxypropyl)benzamide: Another closely related compound with a methoxy group instead of an ethoxy group, potentially leading to different pharmacokinetic properties.
2-chloro-N-(3-ethoxypropyl)-4-fluorobenzamide: This compound has an additional fluorine atom on the benzene ring, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
2-chloro-N-(3-ethoxypropyl)benzamide |
InChI |
InChI=1S/C12H16ClNO2/c1-2-16-9-5-8-14-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,15) |
InChIキー |
JTLHZRQLCRDZDC-UHFFFAOYSA-N |
正規SMILES |
CCOCCCNC(=O)C1=CC=CC=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3,4-dimethoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B14959763.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14959768.png)
![3-(propanoylamino)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959778.png)


![4-(pentanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14959790.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B14959792.png)
![Ethyl 4-methyl-2-({[3-(propanoylamino)phenyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B14959798.png)
![2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide](/img/structure/B14959800.png)
![4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959803.png)
![2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14959808.png)
![N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide](/img/structure/B14959819.png)
